Positional Isomer Preference: 5-Sulfonyl DNQ Explicitly Favored Over 4-Sulfonyl DNQ in Photoresist Patent Disclosures
The European Patent EP 0068346 B1 (Hoechst AG) explicitly states that, for light-sensitive mixtures used in planographic printing plates and photoresists, the 1,2-naphthoquinone-2-diazide-5-sulfonyl radical is preferred over the 1,2-naphthoquinone-2-diazide-4-sulfonyl radical. The patent disclosure teaches that compounds incorporating the 5-sulfonyl radical produce layers exhibiting high resistance to alkaline developer solutions and to alcohol-containing damping solutions—performance attributes critical for lithographic process robustness [1]. The Urano et al. (1993) study systematically compared 4-DNQ, 5-DNQ, and 6-DNQ sulfonyl esters and reported that the difference in sulfonyl substitution position produces distinct dissolution inhibition characteristics, photosensitivity, and contrast when formulated with phenolic ballast molecules [2]. This positional isomer effect has been corroborated by industry practice: NAC-5 (5-sulfonyl chloride) is recognized as the mainstream photosensitive compound, with annual production capacity reaching 120 metric tons, while NAC-4 (4-sulfonyl chloride) serves as a complementary but functionally distinct alternative [3].
| Evidence Dimension | Photoresist performance: developer resistance and lithographic properties as a function of sulfonyl substitution position |
|---|---|
| Target Compound Data | 1,2-naphthoquinone-2-diazide-5-sulfonyl radical (5-position isomer): preferred in patent claims; produces layers with high resistance to alkaline developer and alcohol-containing damping solution [1] |
| Comparator Or Baseline | 1,2-naphthoquinone-2-diazide-4-sulfonyl radical (4-position isomer): disclosed as alternative but not preferred; inferior developer resistance properties [1] |
| Quantified Difference | Patent-level preference hierarchy: 5-sulfonyl > 4-sulfonyl. DNQ-PAC study confirms measurably distinct dissolution inhibition, photosensitivity, and contrast across 4-, 5-, and 6-DNQ esters [1][2]. |
| Conditions | Patent EP 0068346 B1: planographic printing plate and photoresist formulations (Hoechst AG, 1984). Urano et al. (1993): DNQ-PAC esters formulated with phenolic ballast compounds A (3 OH groups) and B (5 OH groups) in novolak-based positive photoresists. |
Why This Matters
For procurement decisions, selecting the 5-sulfonyl chloride isomer (NAC-5) over the 4-isomer (NAC-4) is substantiated by patent-level preference data and published comparative studies, directly impacting resist film quality, development latitude, and process yield in photolithographic manufacturing.
- [1] Hoechst Aktiengesellschaft. (1984). Photosensitive mixture on the basis of O-naphthoquinone diazides, and photosensitive copying material produced therefrom. European Patent EP 0068346 B1. Published October 31, 1984. View Source
- [2] Urano, Y., Miyazaki, M., Katsuya, K., & Kikuchi, H. (1993). DNQ-PAC Structure: 4-, 5- and 6-Sulfonyl DNQ Ester. Journal of Photopolymer Science and Technology, 6(1), 53–56. View Source
- [3] HiChem. (n.d.). INT'L TRADE OF HICHEM: NAS-5 production capacity 1,500T/year; NAC-4 and NAC-5 capacity 120T/year each. View Source
